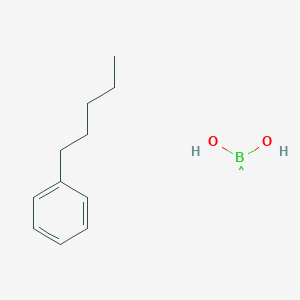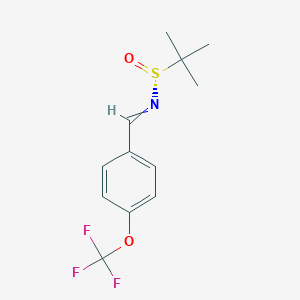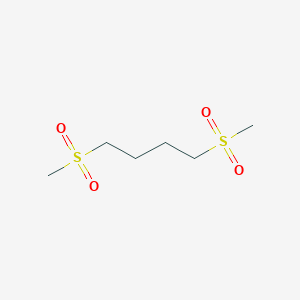
1,4-Bis(methylsulfonyl)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(methylsulfonyl)butane is an organic compound with the molecular formula C6H14O4S2. It is characterized by the presence of two methylsulfonyl groups attached to a butane backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Bis(methylsulfonyl)butane can be synthesized through several methods. One common approach involves the reaction of 1,4-dibromobutane with sodium methylsulfonate in the presence of a suitable solvent. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(methylsulfonyl)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can replace the methylsulfonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces sulfides .
Aplicaciones Científicas De Investigación
1,4-Bis(methylsulfonyl)butane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfone and sulfide compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular functions.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(methylsulfonyl)butane involves its interaction with cellular components. The compound can undergo tautomerization, leading to the formation of reactive intermediates that can interact with nucleophiles in biological systems. This interaction can disrupt cellular processes, making it a potential candidate for anticancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Butanediol dimethanesulfonate: Similar in structure but with different reactivity.
Busulfan: An alkylating agent used in chemotherapy, structurally related but with distinct biological activity.
Uniqueness
1,4-Bis(methylsulfonyl)butane is unique due to its dual methylsulfonyl groups, which confer specific chemical reactivity and potential biological activity.
Propiedades
Número CAS |
90735-61-8 |
|---|---|
Fórmula molecular |
C6H14O4S2 |
Peso molecular |
214.3 g/mol |
Nombre IUPAC |
1,4-bis(methylsulfonyl)butane |
InChI |
InChI=1S/C6H14O4S2/c1-11(7,8)5-3-4-6-12(2,9)10/h3-6H2,1-2H3 |
Clave InChI |
PBIMIEGCHKDDMF-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CCCCS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


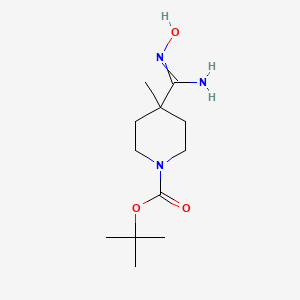
![1H-Pyrrolo[2,1-c][1,2,4]benzothiadiazine, 2,3,3a,4-tetrahydro-, 5,5-dioxide, (3aR)-](/img/structure/B14076983.png)
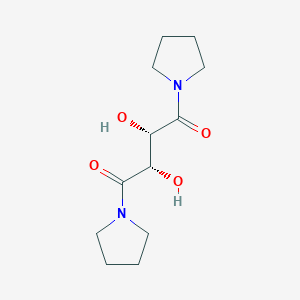
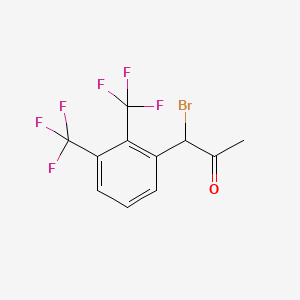
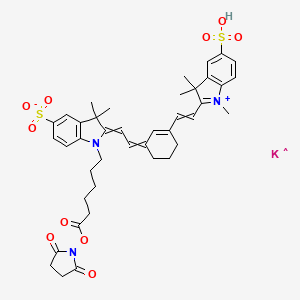

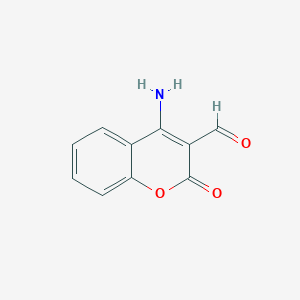
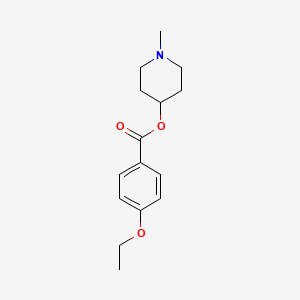
![2-[2-(Pyridin-3-yl)ethenyl]quinazoline](/img/structure/B14077036.png)
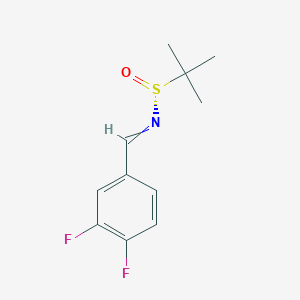
![N-[(2-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14077049.png)

